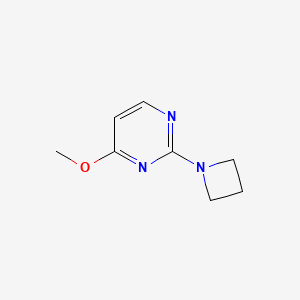

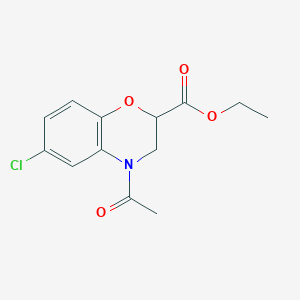

![molecular formula C24H22N4O4 B2543760 N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921544-45-8](/img/structure/B2543760.png)

N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of intermediates such as ethyl (2-methylindol-3-yl)acetates and ethyl (indol-3-yl)alkanoates, followed by amidification with amines . Another related compound, a 5-HT2A antagonist, was synthesized from p-tolylmethylamine in three steps with a 46% overall yield . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for "N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide" is not provided.

Molecular Structure Analysis

The molecular structure of related compounds includes diverse methoxyphenyl substitution patterns and N-aryl(methyl) derivatives, which have been shown to modulate the activity of the A3 adenosine receptor . The structure-activity and structure-selectivity relationships of these compounds have been characterized through a combination of theoretical and experimental approaches . This suggests that the molecular structure of the compound may also be analyzed to determine its potential biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include indolization under Fischer conditions, Japp-Klingemann method for the formation of alkanoates, and amidification through condensation with amines . These reactions are crucial for the formation of the acetamide scaffold, which is a common feature in the compounds studied. The specific chemical reactions for the synthesis of "N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide" would likely involve similar strategies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their potency and selectivity profiles, have been reported. For instance, one compound exhibited excellent potency with a Ki on A3 AR < 20 nM and selectivity profiles above 100-fold within the adenosine receptors family . Another compound was found to be 406-fold more potent than astemizole in an antiallergic assay . These properties are indicative of the potential efficacy of these compounds in biological systems. The physical and chemical properties of the compound would need to be determined through experimental studies.

Scientific Research Applications

Anticancer Applications

N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide and its derivatives have been explored for their anticancer properties. In a study, certain derivatives of this compound demonstrated notable in vitro cytotoxic activity against a range of cancer cell lines, showcasing its potential as an anticancer agent (Al-Sanea et al., 2020).

Antitumor Activities

Derivatives of this compound have also been synthesized and tested for their antitumor activities. For instance, (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoic Acid and its enantiomers displayed selective antitumor activities, suggesting a potential for therapeutic applications in cancer treatment (Xiong Jing, 2011).

properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4/c1-16-9-11-17(12-10-16)14-28-23(30)22-19(7-5-13-25-22)27(24(28)31)15-21(29)26-18-6-3-4-8-20(18)32-2/h3-13H,14-15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEFSDVDWVQTEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

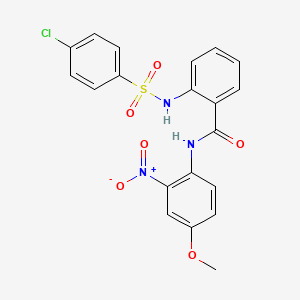

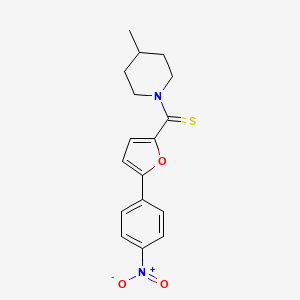

![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2543681.png)

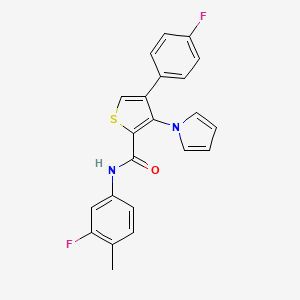

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide](/img/structure/B2543690.png)

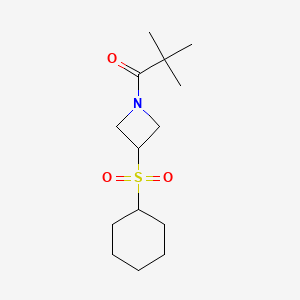

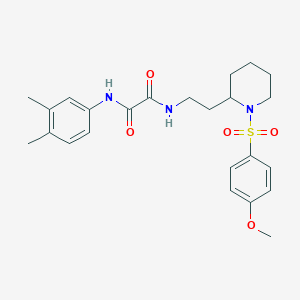

![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2543698.png)

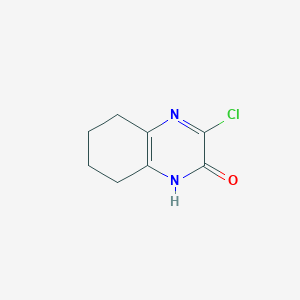

![4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One](/img/structure/B2543699.png)